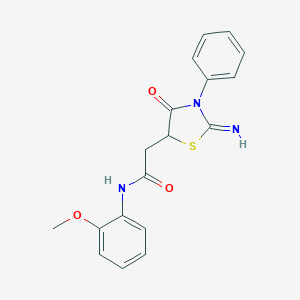
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide, also known as PPARγ agonist, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a member of the thiazolidinedione class of drugs and is known to activate peroxisome proliferator-activated receptor gamma (PPARγ) in the body.
Wirkmechanismus
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide activates 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ by binding to its ligand-binding domain. This activation leads to the upregulation of genes involved in glucose and lipid metabolism, which results in improved insulin sensitivity and glucose uptake. Additionally, 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ activation has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide exhibits potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity and has beneficial effects on glucose and lipid metabolism. It has been shown to improve insulin sensitivity and glucose uptake, and also has anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide in lab experiments is its potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity. This allows for the study of the effects of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ activation on glucose and lipid metabolism, inflammation, and cancer. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide. One potential direction is the study of its effects on other diseases such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more potent and selective 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonists may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with 2-methoxybenzylamine in the presence of acetic anhydride and acetic acid. The resulting product is then treated with phenyl isocyanate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonists have been extensively studied for their potential therapeutic applications in various diseases such as diabetes, obesity, cancer, and inflammation. 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide has been shown to exhibit potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity and has been studied for its potential therapeutic applications in these diseases.
Eigenschaften
Molekularformel |
C18H17N3O3S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-10-6-5-9-13(14)20-16(22)11-15-17(23)21(18(19)25-15)12-7-3-2-4-8-12/h2-10,15,19H,11H2,1H3,(H,20,22) |
InChI-Schlüssel |
AIJBZUXIMLIBJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
Löslichkeit |
5.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)

![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
